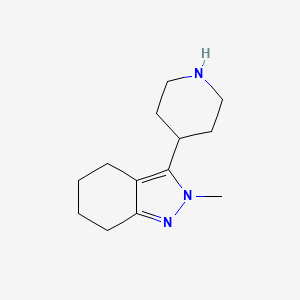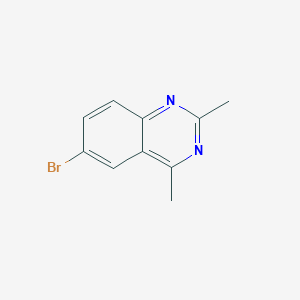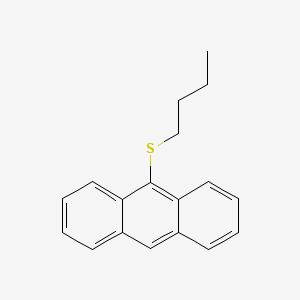
9-butylsulfanyl-anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-butylsulfanyl-anthracene is a derivative of anthracene, an aromatic hydrocarbon consisting of three linearly fused benzene rings. This compound is characterized by the presence of a butylthio group at the 9th position of the anthracene structure. Anthracene derivatives are known for their interesting photophysical, photochemical, and biological properties, making them relevant in various scientific and industrial applications .
Vorbereitungsmethoden
The synthesis of anthracene, 9-(butylthio)- typically involves the introduction of a butylthio group to the anthracene core. One common method is the Friedel–Crafts alkylation reaction, where anthracene is reacted with butylthiol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve heating the mixture to facilitate the formation of the desired product .
Industrial production methods for anthracene derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include additional purification steps such as recrystallization or chromatography to obtain the final product in a pure form .
Analyse Chemischer Reaktionen
9-butylsulfanyl-anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form anthraquinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert anthracene derivatives to dihydroanthracene derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The butylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields anthraquinone derivatives, while reduction produces dihydroanthracene derivatives .
Wissenschaftliche Forschungsanwendungen
9-butylsulfanyl-anthracene has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Anthracene derivatives have been studied for their biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Some anthracene derivatives are used in photodynamic therapy for cancer treatment.
Industry: Anthracene derivatives are used in the production of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices.
Wirkmechanismus
The mechanism of action of anthracene, 9-(butylthio)- involves its interaction with molecular targets and pathways within cells. For example, in photodynamic therapy, the compound absorbs light energy and transfers it to molecular oxygen, generating reactive oxygen species that can damage cellular components and induce cell death. This process involves the activation of specific molecular pathways, including those related to oxidative stress and apoptosis .
Vergleich Mit ähnlichen Verbindungen
9-butylsulfanyl-anthracene can be compared with other anthracene derivatives such as:
9-Phenylanthracene: This compound has a phenyl group at the 9th position and is used in similar applications, including OLEDs and OFETs.
9,10-Diphenylanthracene: This derivative has phenyl groups at both the 9th and 10th positions and is known for its high fluorescence quantum yield, making it useful in photophysical studies.
Anthraquinone: This oxidized form of anthracene is widely used in the dye industry and has significant biological activities.
The uniqueness of anthracene, 9-(butylthio)- lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to other anthracene derivatives .
Eigenschaften
CAS-Nummer |
74851-72-2 |
|---|---|
Molekularformel |
C18H18S |
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
9-butylsulfanylanthracene |
InChI |
InChI=1S/C18H18S/c1-2-3-12-19-18-16-10-6-4-8-14(16)13-15-9-5-7-11-17(15)18/h4-11,13H,2-3,12H2,1H3 |
InChI-Schlüssel |
XXVQZEJEOZMSHY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


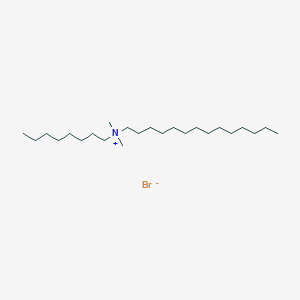
![1-Cyclohexyl-4-[2-(ethenyloxy)ethoxy]benzene](/img/structure/B8590016.png)


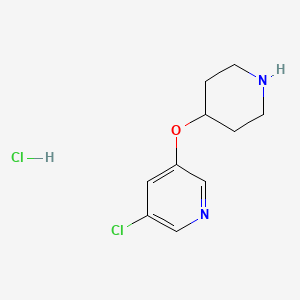
![1-Boc-4-[Hydroxy-(4-trifluoromethoxyphenyl)methyl]piperidine](/img/structure/B8590066.png)
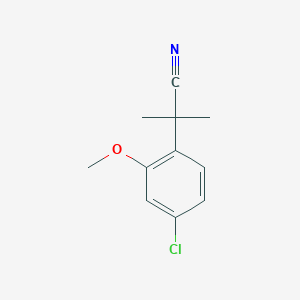
![2-[(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)methoxy]ethyl formate](/img/structure/B8590075.png)
